molecular formula C15H24O B3182798 4-(1-Methyl-1-propylpentyl)phenol CAS No. 186825-40-1

4-(1-Methyl-1-propylpentyl)phenol

Cat. No.: B3182798
CAS No.: 186825-40-1
M. Wt: 220.35 g/mol
InChI Key: RTLDGOFIOZOJIE-UHFFFAOYSA-N
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Description

4-(1-Methyl-1-propylpentyl)phenol, also known as 4-(4-Methyl-4-octyl)phenol, is a chemical compound with the molecular formula C15H24O and a molecular weight of 220.35 g/mol . This compound is a type of alkylphenol, which is a class of organic compounds consisting of a phenol molecule substituted with one or more alkyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methyl-1-propylpentyl)phenol typically involves the alkylation of phenol with an appropriate alkyl halide under acidic conditions. One common method is the Friedel-Crafts alkylation, where phenol reacts with 4-methyl-4-octyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(1-Methyl-1-propylpentyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(1-Methyl-1-propylpentyl)phenol involves its interaction with cellular receptors and enzymes. As an alkylphenol, it can mimic natural hormones and bind to estrogen receptors, disrupting normal hormonal signaling pathways. This can lead to various biological effects, including endocrine disruption and altered gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Methyl-1-propylpentyl)phenol is unique due to its specific alkyl chain structure, which influences its physical and chemical properties. This uniqueness can affect its reactivity, biological activity, and industrial applications compared to other alkylphenols .

Properties

IUPAC Name

4-(4-methyloctan-4-yl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O/c1-4-6-12-15(3,11-5-2)13-7-9-14(16)10-8-13/h7-10,16H,4-6,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTLDGOFIOZOJIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(CCC)C1=CC=C(C=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101339738
Record name 4-(1-Methyl-1-propylpentyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101339738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186825-40-1
Record name 4-(1-Methyl-1-propylpentyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101339738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 186825-40-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(1-Methyl-1-propylpentyl)phenol
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4-(1-Methyl-1-propylpentyl)phenol
Reactant of Route 4
4-(1-Methyl-1-propylpentyl)phenol
Reactant of Route 5
4-(1-Methyl-1-propylpentyl)phenol
Reactant of Route 6
4-(1-Methyl-1-propylpentyl)phenol

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